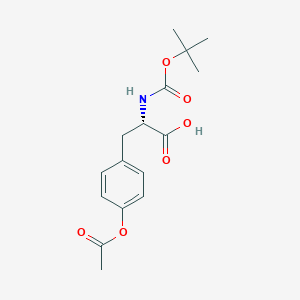

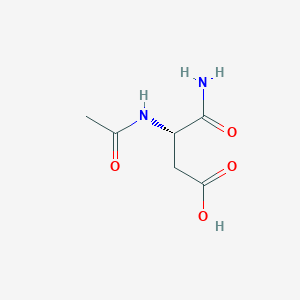

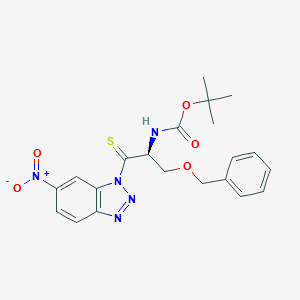

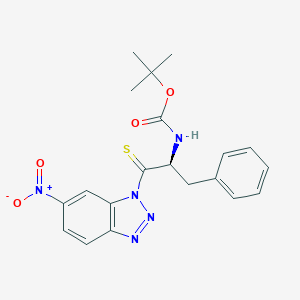

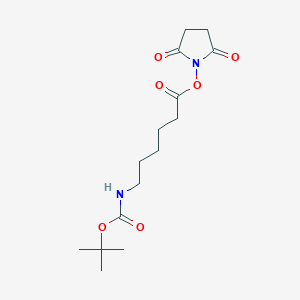

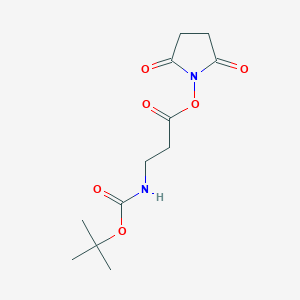

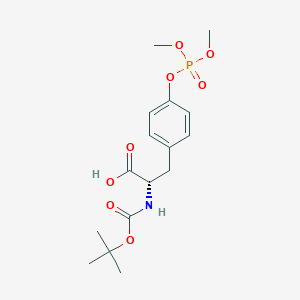

(S)-2-((tert-Butoxycarbonyl)amino)-5-((2,4-dinitrophenyl)amino)pentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2-((tert-Butoxycarbonyl)amino)-5-((2,4-dinitrophenyl)amino)pentanoic acid, also known as TBDPAP, is a synthetic organic compound that has been used in various scientific research applications. TBDPAP is synthesized using a reaction between tert-butyl-dimethylsilyl chloride and 2-amino-5-((2,4-dinitrophenyl)amino)pentanoic acid. This compound has been studied for its potential applications in biochemistry, physiology, and pharmacology.

Aplicaciones Científicas De Investigación

Protein Sequencing and Analysis

The dinitrophenyl (DNP) derivatives of amino acids, such as (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,4-dinitrophenyl)amino)pentanoic acid, have been continuously applied in protein sequencing since their first use by Sanger for the sequencing of insulin. These derivatives are crucial for identifying protein sequences due to their unique properties. Thin Layer Chromatography (TLC) is a simple, direct, and cost-effective method for the analysis of DNP-amino acids, which are vital for determining protein sequences. TLC's application extends to the resolution of enantiomeric mixtures of dansyl amino acids, demonstrating its versatility and efficiency in protein analysis (Bhushan & Reddy, 1989).

Environmental Impact and Herbicide Analysis

Research has also focused on the environmental impact and analysis of compounds structurally related to (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,4-dinitrophenyl)amino)pentanoic acid. For instance, studies on the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) and its toxicology highlight the rapid advancement in understanding its effects on ecosystems and potential human health implications. These studies emphasize the necessity of monitoring and regulating environmental pollutants to safeguard public health and environmental integrity (Zuanazzi et al., 2020).

Sorption and Environmental Fate

Further research delves into the sorption behavior of phenoxy herbicides, including those related to the structure of (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,4-dinitrophenyl)amino)pentanoic acid, providing insight into their environmental fate and behavior. Understanding the interactions between these compounds and soil components is crucial for assessing their mobility, bioavailability, and potential for environmental contamination. This knowledge is fundamental for developing strategies to mitigate the environmental impact of these substances (Werner et al., 2012).

Propiedades

IUPAC Name |

(2S)-5-(2,4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O8/c1-16(2,3)28-15(23)18-12(14(21)22)5-4-8-17-11-7-6-10(19(24)25)9-13(11)20(26)27/h6-7,9,12,17H,4-5,8H2,1-3H3,(H,18,23)(H,21,22)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVAXTMGYWSFHF-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443594 |

Source

|

| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-(2,4-dinitrophenyl)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((tert-Butoxycarbonyl)amino)-5-((2,4-dinitrophenyl)amino)pentanoic acid | |

CAS RN |

82518-61-4 |

Source

|

| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-(2,4-dinitrophenyl)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B558031.png)

![[(S)-4-Benzyloxy-alpha-formylphenethyl]carbamic acid tert-butyl ester](/img/structure/B558043.png)